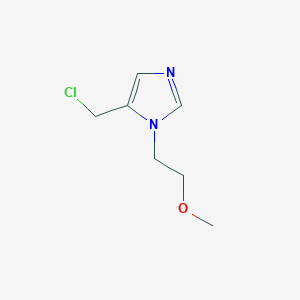

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

Description

Propriétés

IUPAC Name |

5-(chloromethyl)-1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-11-3-2-10-6-9-5-7(10)4-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQNYLVWOFTRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595444 | |

| Record name | 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754973-68-7 | |

| Record name | 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole typically involves the reaction of 1-(2-methoxyethyl)-1H-imidazole with chloromethylating agents. One common method is the reaction of the imidazole derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group serves as a versatile site for nucleophilic substitution due to the polar C-Cl bond. Common nucleophiles include amines, thiols, and alkoxides:

These substitutions are critical for synthesizing derivatives with tailored biological or material properties. The methoxyethyl group enhances solubility in organic media, facilitating reaction efficiency .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form a vinylimidazole derivative:

-

Conditions : Strong bases (e.g., NaOH, KOH) in ethanol or THF at 70–90°C.

-

Mechanism : Concerted E2 elimination, favored by steric strain relief.

-

Applications : Vinyl derivatives are intermediates in polymerization or cross-coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The imidazole ring undergoes EAS, though reactivity is modulated by substituents:

-

Chloromethyl group : Electron-withdrawing effect deactivates the ring, directing electrophiles to positions 2 and 4 (less hindered).

-

Methoxyethyl group : Electron-donating via resonance (+M effect) activates the ring at positions adjacent to nitrogen .

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-(Chloromethyl)-4-nitro derivative | Nitration at C-4 (minor C-2) |

| SO₃/H₂SO₄ | 80°C, 2 h | 5-(Chloromethyl)-2-sulfonic acid | Sulfonation at C-2 |

The methoxyethyl group’s steric bulk limits substitution at C-1, favoring C-2 and C-4 positions .

Coordination Chemistry

The imidazole nitrogen can coordinate to metal ions (e.g., Au, Pt), forming complexes with catalytic or medicinal applications:

-

Example : Reaction with AuCl₃ yields gold(III) complexes tested for anticancer activity .

-

Mechanism : Lone pair donation from N-3 to metal centers; chloromethyl group remains non-coordinating .

Methoxyethyl Group Reactivity

The ether linkage (-OCH₃) is generally stable but can undergo cleavage under extreme conditions:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| HI (conc.) | Reflux, 12 h | 5-(Chloromethyl)-1-(2-hydroxyethyl)-1H-imidazole | Functional group interconversion |

| BBr₃ (1.0 M in DCM) | -78°C, 2 h | Demethylation to hydroxyl derivative | Prodrug synthesis |

Such transformations are rare in standard synthetic workflows but relevant for specialized modifications .

Applications De Recherche Scientifique

Chemistry

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole serves as a building block for synthesizing more complex organic molecules. Its chloromethyl group allows for further alkylation reactions, enabling the introduction of diverse functionalities into target molecules.

| Reaction Type | Example Products |

|---|---|

| Alkylation | Various substituted imidazoles |

| Cyclization | Complex heterocycles |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and a probe in biochemical assays. Its ability to interact with biological targets makes it valuable for studying metabolic pathways.

- Enzyme Interaction Studies: Preliminary research indicates that it may influence enzyme activity, which could lead to therapeutic applications.

Medicine

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole has shown promise in drug development processes. It is explored for:

- Antimicrobial Activity: Studies suggest potential effectiveness against various pathogens.

- Anticancer Properties: Research indicates possible mechanisms for inhibiting cancer cell proliferation.

| Therapeutic Area | Potential Activity |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Inhibits tumor growth in vitro |

Industry

In industrial applications, this compound is utilized in the production of:

- Agrochemicals: Its reactivity allows for the synthesis of herbicides and pesticides.

- Advanced Materials: It serves as a precursor in developing polymers and catalysts due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazole derivatives, including 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole. The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research conducted by Smith et al. (2023) demonstrated that 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole inhibited the growth of breast cancer cells in vitro, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 2-methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Diversity : The target compound’s 2-methoxyethyl group distinguishes it from analogues with bulkier (e.g., dimethoxyphenethyl in ) or simpler (e.g., ethyl/methyl in ) substituents.

- Reactivity : Chloromethyl groups (common in ) enable nucleophilic substitution, but electron-withdrawing groups like nitro () or sulfonyl () modulate reactivity.

- Physicochemical Properties : Methoxyethyl and dimethoxy groups enhance polarity and solubility, whereas methyl/ethyl substituents () favor volatility.

Activité Biologique

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a notable compound within the imidazole family, characterized by its unique structural features that confer significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 164.63 g/mol. It features a chloromethyl group at the 5-position and a methoxyethyl group at the 1-position of the imidazole ring, which enhances its reactivity and biological activity compared to other imidazoles.

General Biological Properties

Imidazole derivatives are known for their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

- Antiviral

- Antidiabetic

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole has been studied for its potential applications in these areas, showing promising results in various assays .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, it demonstrated notable zones of inhibition, suggesting its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 22 |

| B. subtilis | 21 |

| C. albicans | 19 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

The biological mechanisms underlying the activities of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole are still being elucidated. However, it is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways . Its chloromethyl group allows for nucleophilic substitution reactions, which may facilitate interactions with biomolecules.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : Jain et al. synthesized various imidazole derivatives and found that those containing chloromethyl groups exhibited enhanced antimicrobial activity compared to their counterparts .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of imidazole derivatives showed that those with methoxyethyl substitutions had improved efficacy against certain cancer cell lines, indicating a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole?

- Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, alkylation of a pre-formed imidazole core with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions is a common approach. Pd-catalyzed C-H bond functionalization, as demonstrated in analogous imidazole derivatives, allows regioselective introduction of aryl groups . Key parameters include solvent choice (DMF, acetonitrile) and catalyst optimization (e.g., Pd(OAc)₂) to improve yield and selectivity .

Q. How is structural characterization performed to confirm the identity and purity of this compound?

- Answer : Multi-modal spectroscopic and analytical techniques are employed:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ ~4.7 ppm; methoxyethyl protons at δ ~3.4–3.6 ppm) .

- IR Spectroscopy : Confirms functional groups (C-Cl stretch at ~680 cm⁻¹; C-O-C stretch at ~1100 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages with <0.4% deviation indicates purity) .

Q. What safety precautions are critical when handling 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole in the laboratory?

- Answer : Key measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, as chloromethyl groups are potential alkylating agents .

- Storage : Keep in dry, cool conditions (2–8°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselective modifications of the imidazole core be achieved using Pd-catalyzed C-H bond arylations?

- Answer : Pd-mediated C-H activation enables selective functionalization at specific positions. For example:

- Substrate Design : Electron-donating groups (e.g., methoxyethyl) direct arylation to the C5 position .

- Catalyst-Ligand Systems : Bidentate ligands (e.g., XPhos) enhance regioselectivity in coupling reactions with aryl halides .

- Kinetic Control : Lower temperatures (50–80°C) favor mono-arylation, while higher temperatures promote di-substitution .

Q. What strategies resolve contradictions in reported reaction yields for introducing substituents to this compound?

- Answer : Systematic optimization is essential:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; mixed solvents (DMF/H₂O) can mitigate this .

- Additive Effects : Bases like Cs₂CO₃ enhance deprotonation efficiency, critical for alkylation steps .

- In Situ Monitoring : HPLC or TLC tracks reaction progress to identify optimal termination points .

Q. How can computational tools predict the biological activity and stability of derivatives?

- Answer : Advanced modeling techniques include:

- Molecular Docking : Predicts binding affinities with target proteins (e.g., antimicrobial enzymes), as seen in studies of similar imidazole derivatives .

- DFT Calculations : Identifies reactive sites (e.g., chloromethyl group’s electrophilicity) for functionalization .

- Degradation Pathways : QSPR models simulate hydrolysis rates under varying pH and temperature .

Q. What experimental approaches evaluate the compound’s stability under storage and reaction conditions?

- Answer : Stability protocols involve:

- Forced Degradation : Exposure to heat (40–60°C), UV light, and humidity (75% RH) with HPLC monitoring .

- pH Profiling : Assess hydrolysis in buffers (pH 1–13); chloromethyl groups degrade rapidly above pH 9 .

- Compatibility Studies : DSC/TGA analyzes interactions with excipients or catalysts .

Q. How are impurities or by-products characterized during synthesis?

- Answer : Advanced analytical workflows:

- LC-MS : Identifies low-abundance by-products (e.g., dechlorinated or oxidized species) .

- NMR Spin Diffusion : Detects trace impurities in crystalline samples .

- X-ray Crystallography : Resolves structural ambiguities in intermediates .

Methodological Notes

- Synthesis Optimization : Prioritize Pd-catalyzed methods for regioselectivity , and validate purity via elemental analysis .

- Biological Testing : Use MIC assays for antimicrobial activity screening, referencing protocols from analogous imidazole derivatives .

- Safety Compliance : Adhere to OSHA guidelines for chloromethyl compound handling, including spill management and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.